2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride
Description
2-Oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride (CAS 1416323-26-6) is a nitrogen- and oxygen-containing spirocyclic compound with the molecular formula C₆H₁₄Cl₂N₂O and a molecular weight of 201.09 g/mol. It features a unique spiro[3.5]nonane core, where two heteroatoms (one oxygen and two nitrogens) are positioned at the 2-, 5-, and 8-positions, respectively. The dihydrochloride salt enhances its solubility and stability for pharmaceutical applications. This compound is commercially available with ≥98% purity and is utilized as a building block in drug discovery, particularly for synthesizing ligands targeting sigma receptors (S1R/S2R) and other central nervous system (CNS) targets .
Properties
IUPAC Name |
2-oxa-5,8-diazaspiro[3.5]nonane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-2-8-6(3-7-1)4-9-5-6;;/h7-8H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNILDKOUAISEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CN1)COC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416323-26-6 | |
| Record name | 2-Oxa-5,8-diazaspiro[3.5]nonane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material and Initial Acylation
- Starting compound : 3-((benzylamino)methyl)oxetan-3-ol
- Reagents : Chloroacetyl chloride and a first base (e.g., triethylamine)
- Solvent : Dichloromethane
- Conditions : Temperature maintained below 10 °C during chloroacetyl chloride addition, followed by stirring at room temperature for 16 hours
- Outcome : Formation of compound 2 via acylation of the amino group
| Parameter | Value/Condition |
|---|---|
| Starting material amount | 140 g (724 mmol) |
| Triethylamine amount | 147 g (1.45 mol, 2.0 eq) |
| Chloroacetyl chloride amount | 90 g (797 mmol, 1.1 eq) |
| Solvent volume | 1.5 L dichloromethane |
| Temperature | ≤ 10 °C during addition, then RT |
| Reaction time | 16 hours |
| Purification | Column chromatography (silica gel) |
Cyclization (Self-Cyclization)
Reduction
- Substrate : Compound 3
- Reducing agent : Lithium aluminum hydride (LAH)
- Solvent : Third reaction solvent under inert atmosphere
- Molar ratio : Compound 3 to LAH typically 1:1.1 to 1:2
- Outcome : Reduction of the intermediate to compound 4
Catalytic Hydrogenation (Deprotection)
- Substrate : Compound 4
- Catalyst : Hydrogenation catalyst (e.g., Pd/C)
- Conditions : Hydrogen pressure 20–100 psi, temperature 20–50 °C, reaction time 8–20 hours
- Additive : Acetic acid as an activator may be added
- Outcome : Removal of benzyl protecting group to yield 2-oxa-5,8-Diazaspiro[3.5]nonane (compound 5), which is then converted to its dihydrochloride salt
Reaction Scheme Summary
| Step | Reactants / Conditions | Product | Key Notes |
|---|---|---|---|
| 1 | 3-((benzylamino)methyl)oxetan-3-ol + chloroacetyl chloride, triethylamine, DCM, <10 °C to RT, 16 h | Compound 2 (acylated intermediate) | Controlled temperature, base selection critical |
| 2 | Compound 2 + sodium hydride or similar base, inert atmosphere, second solvent | Compound 3 (cyclized intermediate) | Self-cyclization under inert atmosphere |
| 3 | Compound 3 + LiAlH4, inert atmosphere, third solvent, molar ratio 1:1.1-2 | Compound 4 (reduced intermediate) | Reduction step requires careful control |
| 4 | Compound 4 + catalytic hydrogenation, 20-100 psi H2, 20-50 °C, 8-20 h, acetic acid | 2-oxa-5,8-Diazaspiro[3.5]nonane | Removal of benzyl protecting group |
Detailed Research Findings and Analysis
- The choice of bases in steps 1 and 2 is crucial for reaction efficiency and yield. Triethylamine, pyridine, diisopropylethylamine, and potassium carbonate are suitable for the acylation step, while strong bases like sodium hydride or lithium hexamethyldisilazide facilitate cyclization.
- Inert atmosphere (e.g., nitrogen or argon) is essential during cyclization and reduction to prevent side reactions.
- The reduction step with lithium aluminum hydride is sensitive to stoichiometry; excess reducing agent improves conversion but must be controlled to avoid over-reduction.
- Catalytic hydrogenation effectively removes the benzyl protecting group, with acetic acid enhancing catalyst activity and reaction rate.
- The method yields a high purity product with good overall yield and is amenable to scale-up for industrial production due to the availability of raw materials and straightforward reaction conditions.
Data Table: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Chloroacetyl chloride, triethylamine, DCM, 16 h, RT | ~90% | TLC confirmed complete reaction |
| 2 | Sodium hydride, inert atmosphere, second solvent | ~85-90% | Efficient cyclization |
| 3 | LiAlH4, inert atmosphere, third solvent, 1:1.1-2 molar ratio | ~80-85% | Sensitive to reducing agent amount |
| 4 | Catalytic hydrogenation, 20-100 psi H2, 20-50 °C, 8-20 h, acetic acid | ~90% | Complete deprotection |
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine in the diazaspiro system demonstrates nucleophilic reactivity. Key findings include:
Alkylation :
-
Reacts with alkyl halides (e.g., benzyl bromide) in polar aprotic solvents (DMF, THF) under basic conditions (K₂CO₃, Et₃N) to form N-alkylated derivatives.
-
Yields range from 60–85% depending on steric hindrance and reaction temperature (typically 50–80°C).
Acylation :
-
Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine as a base .
Oxidation:
-
The ether linkage and amine groups are susceptible to oxidation:
-
Peracetic acid oxidizes the spirocyclic ether to a lactone derivative (yield: ~45%).
-
KMnO₄ under acidic conditions cleaves the spiro ring, producing dicarboxylic acid fragments.
-
Reduction:
-
Catalytic hydrogenation (H₂, Pd/C) removes protecting groups (e.g., benzyl) under 20–100 psi H₂ pressure at 20–50°C .
-
Lithium aluminum hydride (LiAlH₄) reduces imine intermediates during synthetic pathways .
Ring-Opening and Rearrangement
Under specific conditions, the spirocyclic structure undergoes transformations:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acid-catalyzed hydrolysis | 6M HCl, reflux, 12h | Linear diamine dicarboxylic acid | 52% | |
| Base-mediated ring expansion | NaH, DMSO, 80°C | 7-membered diazepane derivative | 38% |
Catalytic Hydrogenation for Deprotection
Critical in synthetic routes (e.g., pharmaceutical intermediates):
-
Bn group removal : 20–100 psi H₂, 5% Pd/C, acetic acid additive, 8–20h .
-
Reaction efficiency depends on solvent choice (MeOH > EtOH > THF) .
Salt Formation and Acid-Base Reactions
As a dihydrochloride salt, it participates in:
-
Neutralization : Treatment with NaOH yields the free base (pKa ~8.5 for amine protons) .
-
Counterion exchange : Reacts with NaPF₆ or KOTf to form alternative salts for crystallization .
Stability Under Various Conditions
Data from accelerated stability studies:
| Condition | Degradation Observed? | Major Degradant |
|---|---|---|
| pH 1.0 (HCl, 37°C) | Yes (48h) | Ring-opened diamino alcohol |
| pH 7.4 (buffer, 25°C) | No (7 days) | – |
| UV light (254 nm) | Yes (24h) | Oxidized spiro derivative |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds like 2-oxa-5,8-diazaspiro[3.5]nonane dihydrochloride may serve as potential therapeutic agents due to their ability to interact with biological targets involved in cancer progression. For instance, studies have shown that diazaspiro cores can be developed as bioisosteres for piperazine, enhancing binding affinities to enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in cancer cells .
Case Study: PARP Inhibitors
A notable case study involved the examination of this compound as a potential inhibitor of PARP-1 (Poly (ADP-ribose) polymerase), an enzyme involved in DNA repair mechanisms. The compound demonstrated significant inhibition of PARP-1 activity without inducing DNA damage, suggesting its utility in developing non-cytotoxic cancer therapies .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for the creation of complex molecules with specific pharmacological properties. Researchers have utilized it in synthesizing novel heterocycles that can lead to new drug candidates .
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential anticancer agent; bioisostere for piperazine |
| Organic Synthesis | Building block for complex molecules; synthesis of heterocycles |
Material Science
In material science, this compound is explored for its potential in developing new materials with tailored properties. Its unique chemical structure can contribute to the formation of polymers and coatings with enhanced durability and functional characteristics .
Mechanism of Action
The mechanism of action of 2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Differences
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Price (USD/100 mg) |
|---|---|---|---|---|---|
| This compound | 1416323-26-6 | C₆H₁₄Cl₂N₂O | Dihydrochloride salt | 201.09 | 265 |
| 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane HCl | 2227206-56-4 | C₇H₁₅ClN₂O | Methyl group at position 5 | 178.66 | Not reported |
| 5,8-Dioxa-2-azaspiro[3.5]nonane HCl | 2225142-38-9 | C₆H₁₂ClNO₂ | Two oxygen atoms at positions 5,8 | 165.60 | Discontinued |
| 2,7-Diazaspiro[3.5]nonane dihydrochloride | 1610028-42-6 | C₇H₁₆Cl₂N₂ | No oxygen atom | 203.12 | Not reported |
| tert-Butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate | 1367777-12-5 | C₁₁H₂₀N₂O₃ | Boc-protected nitrogen | 228.29 | 5,140 (1g) |
Key Observations:
Boc-protected derivatives (e.g., tert-Butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate) serve as intermediates in synthesis but lack pharmacological activity until deprotected . Oxygen vs. Nitrogen Positioning: 5,8-Dioxa-2-azaspiro[3.5]nonane HCl replaces two nitrogens with oxygens, reducing hydrogen-bonding capacity and altering receptor affinity .
Pharmacological Relevance: 2,7-Diazaspiro[3.5]nonane derivatives (e.g., compounds 4b and 5b in ) exhibit potent sigma receptor (S1R) binding, with agonist/antagonist profiles dependent on distal hydrophobic groups. The absence of oxygen in these analogs may reduce polar interactions compared to 2-oxa-5,8-diazaspiro derivatives .
Synthetic Utility: The dihydrochloride salt form improves stability for storage and reactions, whereas neutral spirocycles (e.g., 2-oxa-5,8-diazaspiro[3.5]nonan-7-one, CAS 1546282-91-0) are used as ketone intermediates in further functionalization .
Commercial Availability and Pricing
- Cost Drivers : Boc-protected derivatives (e.g., CAS 1367777-12-5) are significantly more expensive ($5,140/g) due to additional synthetic steps and protective group chemistry .
Biological Activity
2-Oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride is a heterocyclic compound characterized by its unique spirocyclic structure, which consists of a nitrogen-containing bicyclic framework fused with an oxygen atom. Its molecular formula is , with a molecular weight of approximately 201.09 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to effectively fit into binding sites, modulating the activity of target molecules. This interaction can lead to various biological effects, including:
- Enzyme inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.
- Alteration of receptor signaling : It can modulate receptor activity, influencing physiological responses.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities relevant for pharmacological applications:
| Biological Activity | Potential Effects |
|---|---|
| Antimicrobial activity | Inhibits growth of certain bacteria |
| Anticancer properties | Potential to inhibit tumor cell proliferation |
| Neurological effects | Possible application in treating neurological disorders |
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that derivatives of 2-Oxa-5,8-Diazaspiro[3.5]nonane exhibit antimicrobial properties against various Gram-positive bacteria. For example, studies have shown that modifications to the spirocyclic framework can enhance the compound's efficacy as an antimicrobial agent.
- Anticancer Properties : Investigations into the anticancer potential of this compound have revealed that it may act as an inhibitor of specific cancer-related enzymes. A study published in Tetrahedron Letters described the synthesis of derivatives that demonstrated cytotoxic effects against cancer cell lines, suggesting a promising avenue for drug development.
- Neurological Applications : The compound's ability to interact with neurotransmitter receptors has led researchers to explore its potential in treating neurological disorders such as Alzheimer's disease. Initial findings suggest that it may influence acetylcholine receptor activity, which is crucial for cognitive function.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic synthesis techniques, including:
- Ring-closing metathesis : A method highlighted in recent literature for creating derivatives with enhanced biological properties.
- Oxidation and reduction reactions : These processes can yield compounds with additional functional groups that may further enhance biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-oxa-5,8-diazaspiro[3.5]nonane dihydrochloride, and how can purity be optimized?
- Methodology : A common approach involves spirocyclization of azetidine or oxetane precursors using tert-butyloxycarbonyl (Boc) protection strategies. For example, tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 1523571-04-1) can be synthesized via ring-opening and cyclization reactions under inert gas (e.g., N₂) . Acidic deprotection (e.g., HCl in dioxane) yields the dihydrochloride salt. Purity optimization requires chromatography (e.g., reverse-phase HPLC) and rigorous drying (P₂O₅ desiccation) to avoid hygroscopic degradation .
Q. What safety protocols are critical during handling and storage?
- Methodology :
- Handling : Use inert gas (N₂/Ar) for air-sensitive steps to prevent oxidation. Avoid sparks/open flames (H-code H228: flammable solid) and wear PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319) .
- Storage : Keep in airtight containers at 2–8°C, away from moisture (P233/P402+P404) . Stability testing via TGA/DSC is recommended to assess decomposition thresholds .
Q. How can analytical techniques validate the structural integrity of the compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms spirocyclic geometry (e.g., δ ~3.5–4.0 ppm for oxa/aza ring protons) .
- MS : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₄Cl₂N₂O: calc. 217.04) .
- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) and internal standards (e.g., deuterated analogs) for quantification .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl substitutions) affect sigma receptor binding affinity?
- Methodology : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal that methyl groups at the 5-position enhance hydrophobic interactions with sigma-1 receptor pockets. Comparative studies of 5-methyl vs. unsubstituted analogs show a 2–3× increase in binding affinity (Kᵢ = 12 nM vs. 35 nM) . Radioligand displacement assays (³H-(+)-pentazocine) validate these findings .
Q. What strategies mitigate metabolic instability in preclinical models?
- Methodology :
- In vitro assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., oxazolidinone ring oxidation). LC-MS/MS tracks metabolites (e.g., hydroxylated derivatives) .
- Stabilization : Introduce electron-withdrawing groups (e.g., fluorine) at the 2-position to reduce CYP450-mediated degradation. Accelerated stability studies (40°C/75% RH) confirm improved half-life (>48 hrs vs. 12 hrs for unmodified compound) .
Q. How can in silico modeling guide the design of spirocyclic analogs with enhanced blood-brain barrier (BBB) penetration?
- Methodology :
- QSPR models : Use descriptors like logP (optimal range: 1.5–2.5) and polar surface area (<90 Ų) to predict BBB permeability .
- PAMPA-BBB assay : Validate predictions experimentally; compounds with 2-oxa-5,8-diazaspiro[3.5]nonane cores typically show Pe values >4.0×10⁻⁶ cm/s, indicating moderate BBB penetration .
Data Contradictions and Resolution
Q. Discrepancies in reported sigma-2 receptor selectivity: How to resolve them?
- Analysis : Some studies report high sigma-2 affinity (Kᵢ <50 nM), while others show >10× selectivity for sigma-1 .
- Resolution : Standardize assay conditions (cell lines, ligand concentrations). For example, use SK-N-SH cells for sigma-1 and rat liver membranes for sigma-2 to minimize cross-reactivity .
Q. Conflicting stability data under acidic conditions: What factors contribute?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
